3-(4-Iodophenyl)-2-oxopropanoic acid
CAS No.:
Cat. No.: VC18336173
Molecular Formula: C9H7IO3
Molecular Weight: 290.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7IO3 |
|---|---|
| Molecular Weight | 290.05 g/mol |
| IUPAC Name | 3-(4-iodophenyl)-2-oxopropanoic acid |
| Standard InChI | InChI=1S/C9H7IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |
| Standard InChI Key | DYVLZSNMVGHCLE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)C(=O)O)I |
Introduction
3-(4-Iodophenyl)-2-oxopropanoic acid is an organoiodine compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. This compound is widely recognized for its unique combination of aromatic and aliphatic structural features, making it a versatile molecule in organic synthesis and medicinal chemistry.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H7IO3 |
| Molecular Weight | 292.08 g/mol |
| IUPAC Name | 3-(4-Iodophenyl)-2-oxopropanoic acid |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)C(=O)O)I |
| InChI Key | DYVLZSNMVGHCLE-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Routes:
The synthesis of 3-(4-Iodophenyl)-2-oxopropanoic acid typically involves the reaction of 4-iodophenylboronic acid with appropriate precursors under optimized conditions. This method ensures high yield and purity of the product.
Industrial Production:
For large-scale production, continuous flow reactors and automated systems are employed to maintain consistent quality and minimize by-products. These methods are designed to optimize reaction conditions such as temperature, solvent choice, and reaction time.
Chemical Reactions
3-(4-Iodophenyl)-2-oxopropanoic acid exhibits diverse reactivity due to its functional groups:
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Oxidation: Produces carboxylic acids under specific conditions.
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Reduction: Converts the compound into derivatives with altered functionalities.
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Substitution: The iodine atom can be replaced with other substituents via coupling reactions, often using palladium catalysts.
Common Reagents:
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Oxidizing agents: Potassium permanganate
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Reducing agents: Lithium aluminum hydride
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Catalysts: Palladium-based compounds
Biological Activity
This compound has demonstrated significant biological activity, primarily in medicinal chemistry applications:
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Anticancer Activity: Preliminary studies suggest its potential to inhibit cancer cell proliferation by inducing apoptosis.
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Anti-inflammatory Effects: It can reduce pro-inflammatory cytokines in vitro, indicating possible use in inflammatory disease management.
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Enzyme Inhibition: It may act as an inhibitor for specific enzymes, modulating metabolic pathways.
Applications in Research and Industry
Research Applications:
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Biochemical assays to study enzyme-substrate interactions.
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Drug development targeting cancer and inflammation.
Industrial Applications:
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Used as a building block in the synthesis of complex organic molecules.
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Production of specialty chemicals and materials.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 3-(2-Iodophenyl)-2-oxopropanoic acid | Iodine at the ortho position | Different electrophilic reactivity |
| 3-(4-Methoxyphenyl)-2-oxopropanoic acid | Methoxy group instead of iodine | Altered electronic properties |
| 3-(2-Aminophenyl)-2-hydroxypropanoic acid | Amino group instead of iodine | Potential for different biological interactions |
Case Studies
Case Study 1: Anticancer Activity
In experiments with pancreatic cancer cell lines, the compound reduced cell viability in a dose-dependent manner while increasing markers of apoptosis.
Case Study 2: Anti-inflammatory Mechanism
In macrophage assays, it significantly decreased pro-inflammatory cytokine production, highlighting its therapeutic potential.
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